(Oxan-4-yl)methanol

Descripción

Significance and Versatility of Tetrahydropyran-4-methanol in Organic Chemistry

The significance of Tetrahydropyran-4-methanol in organic chemistry stems from the prevalence of the tetrahydropyran (B127337) (THP) ring system in a multitude of biologically active compounds and natural products. The THP scaffold is the core of pyranose sugars, such as glucose, which are fundamental to biology. wikipedia.org In medicinal chemistry, derivatives of the tetrahydropyran ring are integral to the design of advanced therapeutics. For instance, the related bis-tetrahydrofuran ligand was a key discovery in the development of potent HIV protease inhibitors, and subsequent research has explored larger rings like tetrahydropyran to enhance interactions with enzyme binding pockets. nih.gov

Tetrahydropyran-4-methanol's versatility is demonstrated by its utility not only as a structural component but also as a reagent and solvent in chemical synthesis. guidechem.com Its bifunctional nature—containing both a cyclic ether and a primary alcohol—allows it to participate in a wide array of chemical reactions, making it a valuable tool for chemists aiming to construct complex molecular architectures. It is used as a biochemical reagent in life science research, further highlighting its broad applicability. medchemexpress.com

Role as a Key Synthetic Building Block and Intermediate

Tetrahydropyran-4-methanol is a crucial building block and intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry. guidechem.com Its structure is incorporated into larger compounds to introduce specific physical and chemical properties. The compound serves as a starting material for synthesizing various drugs and pharmaceutical intermediates. guidechem.com

Detailed research findings have demonstrated its specific applications:

It is used as a reagent in the identification and optimization of pteridinone-based Toll-like receptor 7 (TLR7) agonists, which are investigated for the oral treatment of viral hepatitis. chemicalbook.com

It serves as a key starting material for the synthesis of 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanone, a drug that functions as a CB2 cannabinoid receptor agonist. chemicalbook.com

The accessibility of Tetrahydropyran-4-methanol is enhanced by well-established synthetic routes, such as the reduction of ethyl tetrahydropyran-4-carboxylate with lithium aluminium hydride (LiAlH₄), which produces the compound in high yield. chemicalbook.comchemicalbook.com

Table 1: Physicochemical Properties of Tetrahydropyran-4-methanol

| Property | Value |

|---|---|

| CAS Number | 14774-37-9 |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| Appearance | Colorless Liquid |

| Synonyms | (Tetrahydro-2H-pyran-4-yl)methanol, 4-(Hydroxymethyl)tetrahydropyran |

Data sourced from multiple references. guidechem.comchemicalbook.comcymitquimica.com3wpharm.com

Historical Context and Evolution of Research Involving Tetrahydropyran Derivatives

Research into tetrahydropyran and its derivatives has a long history, evolving from fundamental structural studies to sophisticated applications in synthesis and medicine. The tetrahydropyran ring itself is a fundamental heterocyclic structure, recognized for decades as the core of pyranose sugars. wikipedia.org

Historically, one of the most common applications of a tetrahydropyran derivative in organic synthesis has been the use of 3,4-dihydropyran to form 2-tetrahydropyranyl (THP) ethers. This reaction has been a staple for protecting alcohol functional groups during multi-step syntheses. wikipedia.org Academic publications from as early as 1961 discussed various derivatives of tetrahydropyran, indicating a long-standing interest in this class of compounds. acs.org

In recent decades, research has shifted towards creating more complex and functionalized tetrahydropyran derivatives. Modern synthetic methods, such as the Prins cyclization, have been refined to provide efficient and stereoselective access to the tetrahydropyran ring system. organic-chemistry.org This evolution has enabled the incorporation of the THP moiety into highly complex molecules, including novel HIV protease inhibitors where the cyclic ether oxygen can form crucial hydrogen-bonding interactions with target enzymes. nih.gov Furthermore, research into related compounds like 4-methyltetrahydropyran as a safer and more environmentally friendly alternative to traditional solvents like tetrahydrofuran (B95107) (THF) showcases the ongoing innovation in the field. acs.org

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| Tetrahydropyran-4-methanol |

| Tetrahydropyran (THP) / Oxane |

| Glucose |

| 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanone |

| Ethyl tetrahydropyran-4-carboxylate |

| Lithium aluminium hydride |

| 3,4-Dihydropyran |

| 4-methyltetrahydropyran |

| Tetrahydrofuran (THF) |

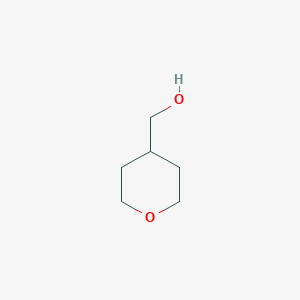

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

oxan-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-6-1-3-8-4-2-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNVSVCWTBLLRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378563 | |

| Record name | Tetrahydropyran-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14774-37-9 | |

| Record name | (Tetrahydro-2H-pyran-4-yl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14774-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydropyran-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Tetrahydropyran 4 Methanol and Its Analogues

Reductive Transformations for Tetrahydropyran-4-methanol Synthesis

A straightforward and effective method for the synthesis of tetrahydropyran-4-methanol involves the reduction of a pre-existing tetrahydropyran (B127337) ring functionalized with a carboxylic acid or its ester derivative at the C4 position.

Lithium Aluminum Hydride Reduction of Esters

A common and high-yielding route to tetrahydropyran-4-methanol is the reduction of ethyl tetrahydro-2H-pyran-4-carboxylate using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). chemicalbook.comchemicalbook.com LiAlH₄ is a potent source of hydride ions and is particularly effective for the reduction of esters to primary alcohols. masterorganicchemistry.comlibretexts.orgleah4sci.com

The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction. chemicalbook.comchemicalbook.com The ester is added slowly to a suspension of LiAlH₄ in THF. chemicalbook.comchemicalbook.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde, which is rapidly reduced to the primary alcohol. youtube.com

A typical experimental procedure involves the slow addition of ethyl tetrahydro-2H-pyran-4-carboxylate to a stirred suspension of lithium aluminum hydride in tetrahydrofuran at 0 °C. chemicalbook.comchemicalbook.com After stirring for a period, the excess LiAlH₄ is quenched, and the resulting aluminum salts are treated with an aqueous base. chemicalbook.comchemicalbook.com Filtration and concentration of the filtrate yield (tetrahydro-2H-pyran-4-yl)methanol in high purity and yield. chemicalbook.comchemicalbook.com

| Reactant | Reagent | Solvent | Temperature | Time | Product | Yield |

| Ethyl tetrahydro-2H-pyran-4-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C | 1 h | (Tetrahydro-2H-pyran-4-yl)methanol | 96% |

Cyclization Reactions in the Synthesis of Tetrahydropyran Cores

Cyclization strategies are fundamental to the de novo construction of the tetrahydropyran ring. These methods often offer excellent control over the stereochemistry of the resulting cyclic ether.

Prins Cyclization Strategies for Tetrahydropyran-4-ol Derivatives

The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, which can be effectively utilized to construct tetrahydropyran-4-ol derivatives. organic-chemistry.orgresearchgate.net These derivatives are close structural analogues of tetrahydropyran-4-methanol and can potentially be converted to it through further synthetic steps. The reaction proceeds through the formation of an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene. nih.gov

Various Lewis and Brønsted acids can be employed as catalysts. researchgate.net For instance, phosphomolybdic acid has been shown to efficiently catalyze the Prins cyclization of homoallylic alcohols and aldehydes in water at room temperature, affording tetrahydropyran-4-ol derivatives with high yields and cis-selectivity. organic-chemistry.org The use of aqueous conditions makes this a more environmentally friendly approach. organic-chemistry.org Other catalysts, such as indium(III) triflate with trimethylsilyl (B98337) halides, have also been developed to yield 4-halo-tetrahydropyran rings, overcoming issues like epimerization. acs.org The reaction conditions, including the choice of catalyst and solvent, can influence the product distribution and stereoselectivity. researchgate.net

Intramolecular Hydroalkoxylation of Olefins

The intramolecular hydroalkoxylation of δ-hydroxy olefins presents a direct and atom-economical method for the synthesis of tetrahydropyran rings. organic-chemistry.orgorganic-chemistry.org This reaction involves the addition of a hydroxyl group across a carbon-carbon double bond within the same molecule. organic-chemistry.org The reaction can be catalyzed by a variety of transition metal complexes, including those of platinum, gold, and silver. organic-chemistry.org

For example, platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins has been shown to tolerate a wide range of functional groups. organic-chemistry.org Similarly, silver(I) triflate catalyzes the intramolecular addition of hydroxyl groups to olefins under mild conditions. organic-chemistry.org A catalytic system using I₂ and PhSiH₃ has also been developed for the efficient intramolecular hydroalkoxylation of various unactivated alkenes at room temperature. acs.org The choice of catalyst is crucial for achieving high yields and regioselectivity.

Oxa-Michael Additions in Tetrahydropyran Formation

The intramolecular oxa-Michael addition (or 1,4-conjugate addition) is another key strategy for the formation of the tetrahydropyran ring. rsc.orgresearchgate.net This reaction involves the cyclization of a δ-hydroxy-α,β-unsaturated carbonyl compound. The nucleophilic hydroxyl group attacks the β-carbon of the Michael acceptor, leading to the formation of the six-membered ring. researchgate.net

The stereochemical outcome of the cyclization can be influenced by the reaction conditions, such as the use of acidic or basic catalysis. rsc.org Under acidic catalysis, the reaction is kinetically controlled and often leads exclusively to the thermodynamically more stable diequatorial product. rsc.orgntu.edu.sg In contrast, under basic conditions at low temperatures, the reaction can be kinetically controlled to favor the formation of the axial-equatorial isomer, which may isomerize to the diequatorial product at higher temperatures. rsc.org This methodology has been applied in the synthesis of various natural products containing the tetrahydropyran motif. researchgate.netuum.edu.my

Maitland–Japp Inspired Synthesis of Functionalized Tetrahydropyran-4-ones

A modern adaptation of the Maitland-Japp reaction provides a one-pot, multi-component approach to highly functionalized tetrahydropyran-4-ones. rsc.orgrsc.org These ketones are versatile intermediates that can be further elaborated to tetrahydropyran-4-methanol and its analogues. The classical Maitland-Japp reaction involves the condensation of a β-ketoester with two equivalents of an aldehyde.

Catalytic Approaches in Tetrahydropyran-4-methanol Synthesis

The formation of the tetrahydropyran (THP) ring, the core scaffold of Tetrahydropyran-4-methanol, is often the most critical step in its synthesis. Catalytic methods are paramount in achieving this transformation efficiently, offering advantages in terms of reaction rates, selectivity, and milder reaction conditions compared to stoichiometric approaches. These strategies primarily involve the intramolecular cyclization of a linear precursor containing a hydroxyl group and a reactive functional group, such as an olefin or allene, positioned to form the six-membered ring.

Metal-Catalyzed Cyclization Reactions

A diverse array of metals has been successfully employed to catalyze the formation of the tetrahydropyran ring through various mechanistic pathways, most notably hydroalkoxylation and Prins-type cyclizations. These catalysts activate either the nucleophilic hydroxyl group or the electrophilic partner, facilitating the ring-closing step.

Platinum and gold catalysts are effective in the intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins. organic-chemistry.org These reactions tolerate a range of functional groups, including esters, amides, and various ethers. organic-chemistry.org Similarly, gold(I) catalysts have been shown to be highly effective for the cyclization of δ-hydroxy allenes to yield the corresponding tetrahydropyran derivatives. organic-chemistry.org

The Prins cyclization, which involves the condensation of a homoallylic alcohol with an aldehyde, is a powerful tool for constructing the THP ring, and it is frequently mediated by metal-based Lewis acids. Indium trichloride (B1173362) (InCl₃) and Bismuth(III) chloride (BiCl₃) have been utilized to mediate these cyclizations, affording polysubstituted tetrahydropyrans with high yields and excellent diastereoselectivities. organic-chemistry.orgsemanticscholar.org For instance, a BiCl₃-catalyzed microwave-assisted Prins cyclization of a homoallylic alcohol with an aldehyde was employed to synthesize 4-chloro-cis-2,6-disubstituted tetrahydropyran as a single diastereomer. semanticscholar.org Rhenium(VII) complexes, such as O₃ReOSiPh₃, are also particularly effective for Prins cyclizations involving aromatic and α,β-unsaturated aldehydes under mild conditions. organic-chemistry.orgrsc.org

The choice of metal catalyst can significantly influence the reaction's outcome, including yield and stereoselectivity. Lanthanide triflates and cerium ammonium (B1175870) nitrate (B79036) have also been reported as efficient catalysts for intramolecular hydroalkoxylation/cyclization reactions to form tetrahydropyran structures. organic-chemistry.org

Table 1: Selected Metal Catalysts in Tetrahydropyran Ring Synthesis

| Catalyst | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Platinum (Pt) | Hydroalkoxylation | γ- and δ-hydroxy olefins | Tolerates various functional groups. organic-chemistry.org |

| Gold (Au) | Hydroalkoxylation | γ- and δ-hydroxy allenes | Forms corresponding oxygen heterocycles in good yield. organic-chemistry.org |

| Indium (InCl₃, In(OTf)₃) | Prins Cyclization | Homoallylic alcohols and aldehydes | High yields and excellent diastereoselectivities. organic-chemistry.orgnih.gov |

| Bismuth (BiCl₃) | Prins Cyclization | Homoallylic alcohols and aldehydes | Can produce single diastereomers under microwave irradiation. semanticscholar.org |

| Rhenium (O₃ReOSiPh₃, O₃ReOH) | Prins Cyclization | Homoallylic alcohols and aldehydes | Effective for aromatic and α,β-unsaturated aldehydes. organic-chemistry.orgrsc.org |

| Cerium (CAN) | Cyclization | Tertiary 1,5-diols | High yield and stereoselectivity at room temperature. organic-chemistry.org |

Green Chemistry Catalysis in Tetrahydropyran Formation

In line with the principles of green chemistry, significant efforts have been directed toward developing more environmentally benign catalytic systems for tetrahydropyran synthesis. These approaches focus on using renewable feedstocks, employing non-toxic and recyclable catalysts, and utilizing green solvents.

A notable example is the synthesis of the parent tetrahydropyran (THP) from biomass-derived furfural (B47365). rsc.orgosti.gov This process involves the hydrogenation of 3,4-dihydropyran (DHP), derived from furfural, over a Nickel-on-Silica (Ni/SiO₂) catalyst, achieving high selectivity (>99.8%) and yield (98%). rsc.orgosti.gov This pathway establishes THP as a green solvent derivable from renewable resources. rsc.org

Heterogeneous acid catalysts represent another important avenue in green chemistry. Ammonium bisulfate supported on silica (B1680970) (NH₄HSO₄@SiO₂) has been used as an efficient, inexpensive, and recyclable catalyst for the tetrahydropyranylation of alcohols. nih.gov This reaction can be conducted in green ethereal solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are considered environmentally friendly alternatives to traditional solvents like tetrahydrofuran or diethyl ether. nih.gov

The use of water as a solvent is a cornerstone of green chemistry. Phosphomolybdic acid has been shown to efficiently catalyze the Prins cyclization of homoallylic alcohols with aldehydes in water at room temperature. organic-chemistry.org This method is simple, cost-effective, and circumvents the need for volatile organic solvents. organic-chemistry.org Similarly, sodium formate (B1220265) has been reported as a low-cost and eco-friendly catalyst for creating pyran-annulated heterocycles in aqueous ethanol. primescholars.com

Table 2: Examples of Green Catalytic Approaches to Tetrahydropyran Synthesis

| Catalytic System | Reaction | Green Aspects |

|---|---|---|

| Ni/SiO₂ | Hydrogenation of DHP | Utilizes biomass-derived feedstock; high selectivity and yield. rsc.orgosti.gov |

| NH₄HSO₄@SiO₂ | Tetrahydropyranylation of alcohols | Heterogeneous, recyclable catalyst; use of green solvents (CPME, 2-MeTHF). nih.gov |

| Phosphomolybdic Acid | Prins Cyclization | Reaction is performed in water; cost-effective. organic-chemistry.org |

| Sodium Formate | Pyran annulation | Low-cost, less-toxic catalyst; reaction in aqueous ethanol. primescholars.com |

Stereoselective Synthesis of Tetrahydropyran-4-methanol and its Derivatives

The biological activity of molecules containing the tetrahydropyran ring is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods that control the three-dimensional arrangement of substituents on the THP ring is of critical importance. These methods can be broadly categorized as diastereoselective (controlling relative stereochemistry) and enantioselective (controlling absolute stereochemistry).

Diastereoselective Approaches

Diastereoselectivity in tetrahydropyran synthesis is typically achieved by exploiting the conformational preferences of the transition state during the ring-closing reaction. Prins-type cyclizations, in particular, often proceed through a chair-like transition state, which allows for predictable control over the relative stereochemistry of the newly formed stereocenters.

The use of Lewis acids or Brønsted acids can lead to highly diastereoselective outcomes. nih.gov For example, the Brønsted superacid-catalyzed Prins cyclization of an unsaturated enol ether can produce a cis-2,6-disubstituted 4-methylenetetrahydropyran with high diastereoselectivity. semanticscholar.org Similarly, Lewis acids like In(OTf)₃ can be used with an additive to produce cis-4-halo-2,6-disubstituted tetrahydropyrans, successfully overcoming issues of epimerization. nih.gov

Other strategies include tandem reactions that create multiple stereocenters in a single operation. One such method involves the aldol (B89426) reaction of a β-ketoester with an aldehyde, followed by a Knoevenagel condensation and an intramolecular Michael addition, which produces single diastereomers of highly substituted tetrahydropyran-4-ones. nih.gov Another approach extends the Maitland-Japp reaction to synthesize dihydropyran-4-ones, which are then stereoselectively converted to cis-2,6-tetrahydropyran-4-ones using reducing agents like L-Selectride®. rsc.org This high stereocontrol arises from the hydride nucleophile approaching from the sterically less hindered face of the molecule. rsc.org The intramolecular oxa-Michael addition is another useful method where the stereochemical outcome depends on the substrate's structure and the reaction conditions. nih.gov

Enantioselective Considerations

Achieving enantioselectivity requires the introduction of a chiral element into the reaction, which can be a chiral catalyst, a chiral auxiliary, or a chiral substrate. Enantioselective synthesis ensures the production of a single enantiomer, which is crucial for pharmaceutical applications.

One prominent strategy is asymmetric catalysis, where a chiral catalyst or ligand preferentially generates one enantiomer over the other. For instance, a highly enantioselective cycloetherification to form tetrahydropyrans can be achieved using a cation-binding oligoEG catalyst. organic-chemistry.org An asymmetric allylation of an aldehyde using a chiral titanium promoter, followed by a silyl-Prins cyclization, has been reported for the enantioselective synthesis of cis-2,6-disubstituted 4-methylenetetrahydropyran. semanticscholar.org

Another approach involves the resolution of a racemic mixture. Lipase-mediated resolution is a common technique where an enzyme selectively reacts with one enantiomer of a racemic alcohol. mdpi.com For example, the resolution of racemic (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol has been achieved using Novozym® 435 lipase, which selectively acetylates one enantiomer, allowing for the separation of the two. mdpi.com

The development of chiral building blocks is also a viable strategy. By starting with an enantiomerically pure precursor, the stereochemistry of the final product can be controlled. mdpi.com These methods, whether through asymmetric catalysis, resolution, or the use of a chiral pool, are essential for accessing specific, biologically active enantiomers of Tetrahydropyran-4-methanol derivatives.

Applications of Tetrahydropyran 4 Methanol in Specialized Chemical Syntheses

Role in Pharmaceutical Synthesis and Drug Development

The pharmaceutical industry continually seeks novel molecular scaffolds to design and synthesize new therapeutic agents. Tetrahydropyran-4-methanol has proven to be a versatile component in this endeavor, contributing to the development of a range of biologically active compounds.

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Tetrahydropyran-4-methanol serves as a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its bifunctional nature allows for the introduction of the tetrahydropyran (B127337) motif into larger, more complex drug molecules. This is significant as the tetrahydropyran ring is a common feature in many natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The use of this compound as a starting material or a key intermediate can streamline the synthetic route to a target API, potentially leading to more efficient and cost-effective manufacturing processes.

Precursor for Biologically Active Compounds and Drug Analogues

Beyond its role as a simple intermediate, Tetrahydropyran-4-methanol is a direct precursor in the synthesis of a variety of biologically active compounds and their analogues. For instance, it is a key starting material for the synthesis of potent and selective cannabinoid receptor 2 (CB2) agonists. One such example is 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanone, a compound that has been investigated for its therapeutic potential. chemicalbook.com The tetrahydropyran moiety in these analogues plays a crucial role in their interaction with the target receptor, influencing both potency and selectivity.

Furthermore, this compound is utilized in the creation of drug analogues for structure-activity relationship (SAR) studies. By systematically modifying other parts of the molecule while retaining the tetrahydropyran-4-methanol-derived core, medicinal chemists can probe the key interactions between a drug and its biological target, leading to the design of more effective and safer medications.

Identification and Optimization of Receptor Agonists

Tetrahydropyran-4-methanol has been instrumental in the identification and optimization of various receptor agonists. A notable application is its use as a reagent in the development of pteridinone-based Toll-like receptor 7 (TLR7) agonists. chemicalbook.com These compounds have been explored for the oral treatment of viral diseases such as hepatitis. The incorporation of the tetrahydropyran-4-methanol structure into these molecules is a key step in fine-tuning their agonist activity and pharmacokinetic profiles.

The process of optimizing a receptor agonist often involves creating a library of related compounds with slight structural variations. The reactivity of the hydroxyl group in Tetrahydropyran-4-methanol allows for its straightforward derivatization, facilitating the rapid synthesis of such libraries. This enables researchers to efficiently screen for compounds with the desired biological activity, selectivity, and drug-like properties.

| Application in Pharmaceutical Synthesis | Specific Example of Compound/Target | Therapeutic Area |

| Intermediate in API Synthesis | Cannabinoid Receptor 2 (CB2) Agonists | Inflammatory and Neuropathic Pain |

| Precursor for Biologically Active Compounds | 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanone | Investigational |

| Identification and Optimization of Receptor Agonists | Pteridinone Toll-like Receptor 7 (TLR7) Agonists | Viral Hepatitis |

Contributions to Polymer Science and Material Development

The utility of Tetrahydropyran-4-methanol extends beyond the pharmaceutical realm into the domain of polymer science and the development of advanced materials. Its chemical structure offers unique possibilities for incorporation into polymer backbones and for the modification of material properties.

Formulation of Polymers with Enhanced Properties

In polymer chemistry, the introduction of cyclic structures into the polymer chain can significantly impact the material's properties. Tetrahydropyran-4-methanol can be used as a monomer or a modifying agent in the synthesis of various polymers. The rigid tetrahydropyran ring can enhance the thermal stability and mechanical strength of the resulting polymer. For example, incorporating this moiety into polyesters or polyurethanes can lead to materials with higher glass transition temperatures and improved resistance to degradation.

While specific, large-scale industrial applications are still emerging, research in this area focuses on leveraging the unique properties of the tetrahydropyran ring to create polymers with tailored characteristics for specialized applications.

Development of Advanced Materials

The development of advanced materials with specific functionalities is a key area of modern materials science. Tetrahydropyran-4-methanol and its derivatives are being explored as components in the creation of such materials. For instance, the ether linkage within the tetrahydropyran ring can influence the dielectric properties of a material, making it a candidate for use in electronic components.

Utility as a Solvent and Reagent in Organic Reactions

4-Methyltetrahydropyran (4-MeTHP) is a hydrophobic cyclic ether that has garnered significant attention as a green solvent. nih.govnih.gov Its physical and chemical properties, such as a higher boiling point and lower miscibility with water compared to tetrahydrofuran (B95107) (THF), facilitate easier product separation and solvent recycling. researchgate.net Its stability under various reaction conditions allows for its broad application in specialized chemical syntheses, serving as a substitute for less desirable conventional ethers and halogenated solvents. nih.govnih.gov

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds, widely used in academic and industrial research. rsc.org Traditionally, this reaction employs chlorinated solvents like dichloromethane (DCM) or aromatic solvents such as toluene. rsc.org However, due to health and environmental concerns, safer alternatives are sought. 4-MeTHP has been successfully tested as an alternative solvent for various olefin metathesis reactions, including ring-closing metathesis (RCM) and cross-metathesis (CM). acs.orgnih.gov

Studies have shown that 4-MeTHP can be a valuable alternative to THF due to its lower tendency to form explosive peroxides upon storage and its lower hygroscopicity. acs.orgnih.gov Even aged samples of 4-MeTHP have been used successfully in olefin metathesis, in stark contrast to THF. acs.orgnih.gov A range of metathesis reactions, from standard model substrates to more complex syntheses of biologically active compounds and active pharmaceutical ingredients (APIs), have been effectively conducted in 4-MeTHP. acs.orgnih.gov For instance, the larger-scale synthesis of a sildenafil analogue via RCM proceeded efficiently in 4-MeTHP with a relatively low catalyst loading and without the need for extensive purification steps like aqueous workup or column chromatography. acs.org

| Solvent | Catalyst | Yield (%) | Notes |

|---|---|---|---|

| 4-MeTHP | Ru3d | High | Effective for both simple and complex substrates; lower tendency to form peroxides. acs.orgnih.gov |

| THF (fresh) | Ru3d | Comparable to 4-MeTHP | Standard ethereal solvent. acs.org |

| THF (aged) | Ru3d | Lower Yield | Peroxide formation can inhibit the reaction. acs.orgnih.gov |

| Toluene | Various Ru Catalysts | High | Commonly used, but with environmental and health concerns. rsc.org |

| Dichloroethane (DCE) | Ru3d | High | Higher product solubility made isolation difficult compared to 4-MeTHP. acs.org |

The stability of a solvent under free-radical conditions is crucial for the success of radical-mediated transformations. 4-MeTHP has demonstrated greater stability under these conditions compared to other commonly used cyclic ethers like THF and 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.govresearchgate.net In comparative studies involving the reaction of 2-phenylethanol with bromotrichloromethane, which proceeds via a radical chain mechanism, the yield of the solvent adduct was significantly lower when using 4-MeTHP (14%) compared to THF (65%) and 2-MeTHF (30%). nih.gov This indicates a slower rate of autooxidation and higher stability for 4-MeTHP. nih.gov

The formation of Grignard reagents and their subsequent reactions are fundamental in organic synthesis for creating carbon-carbon bonds. libretexts.org Ethereal solvents are essential for stabilizing the Grignard reagent through complexation. libretexts.org 4-MeTHP has proven to be an excellent solvent for Grignard reactions, exhibiting superior performance in some cases compared to other green solvents like cyclopentyl methyl ether (CPME). nih.gov It facilitates the successful formation of a variety of Grignard reagents from aryl and alkyl halides, including those that are typically challenging to prepare. nih.gov Its application extends to broader organometallic chemistry, where its stability and coordinating ability are advantageous. nih.govnih.gov

The Wittig reaction, which converts aldehydes or ketones into alkenes, is another cornerstone of synthetic organic chemistry. organic-chemistry.org The choice of solvent can influence the reaction's efficiency and stereochemical outcome. 4-MeTHP has been identified as a suitable solvent for Wittig reactions, demonstrating its versatility as a substitute for conventional ethers in this widely used transformation. nih.govnih.govresearchgate.net Its use aligns with the principles of green chemistry by replacing less desirable solvents without compromising the reaction's effectiveness.

Many oxidation, epoxidation, amidation, and esterification reactions traditionally use halogenated solvents. nih.govresearchgate.net 4-MeTHP has been shown to be a viable replacement for these hazardous solvents in a variety of such transformations. nih.gov For example, it has been successfully employed in Dess-Martin and Swern oxidations of alcohols, as well as in epoxidation reactions. nih.gov

However, it is important to note that under certain strong oxidative conditions, 4-MeTHP can undergo degradation. researchgate.net Studies have shown that depending on the oxidant used, degradation can be initiated by hydrogen abstraction, leading to oxidized products or C-C bond cleavage. researchgate.net Despite this, the primary oxidation reactions of the substrates often proceed in good yields, and an understanding of these potential degradation pathways is crucial for predicting and analyzing trace impurities in industrial processes. researchgate.net

| Reaction Type | Utility of 4-MeTHP | Reference |

|---|---|---|

| Radical Reactions | Shows better stability than 2-MeTHF and is efficiently recycled. | nih.gov |

| Grignard Reactions | Exhibits superior performance to CPME, enabling formation of challenging Grignard reagents. | nih.gov |

| Wittig Reactions | Serves as a potential substitute for conventional ethers. | nih.govnih.gov |

| Oxidation/Epoxidation | High potential to replace harmful halogenated solvents. | nih.govresearchgate.net |

| Halogen-Metal Exchange | Demonstrated potential as a substitute for conventional ethers. | nih.gov |

Halogen-metal exchange is a fundamental reaction in organometallic chemistry used to prepare organometallic compounds, particularly organolithium reagents, from organic halides. wikipedia.org This reaction is typically very fast and requires an appropriate aprotic solvent. Research has demonstrated the potential of 4-MeTHP as a suitable medium for halogen-metal exchange reactions, further highlighting its broad utility as a replacement for conventional ether solvents like THF in organometallic transformations. nih.govnih.gov

Facilitation of Reaction Mechanisms in Research and Development

In the landscape of advanced organic synthesis, Tetrahydropyran-4-methanol is more than a mere starting material; it is a key facilitator in the construction of complex molecular frameworks. Its structural rigidity and defined stereochemistry make it an invaluable scaffold for the development of new therapeutic agents. This is particularly evident in its application in the synthesis of molecules targeting Toll-like receptor 7 (TLR7) and the cannabinoid receptor 2 (CB2), where the tetrahydropyran motif is integral to the pharmacophore.

Detailed Research Findings

Research in medicinal chemistry has highlighted the importance of sp3-rich frameworks in drug design to enhance properties such as solubility, metabolic stability, and target specificity. Tetrahydropyran-4-methanol provides a readily available source of such a scaffold. nih.govcam.ac.uknih.gov For instance, it is a documented starting material in the synthesis of pteridinone-based Toll-like receptor 7 agonists, which are under investigation for the oral treatment of viral hepatitis. chemicalbook.comhsppharma.com In this context, the tetrahydropyran ring system helps to correctly orient the pharmacophoric elements of the final molecule for optimal interaction with the receptor.

Furthermore, Tetrahydropyran-4-methanol is employed as a precursor in the synthesis of 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanone, a known CB2 cannabinoid receptor agonist. chemicalbook.comhsppharma.com The tetrahydropyran moiety in these compounds is crucial for establishing the required conformational rigidity and spatial arrangement of substituents, which in turn governs the molecule's binding affinity and selectivity for the CB2 receptor.

The synthesis of the tetrahydropyran ring itself is often achieved through powerful chemical transformations such as the Prins cyclization. nih.govresearchgate.net This acid-catalyzed reaction between a homoallylic alcohol and an aldehyde forms the tetrahydropyran core. While Tetrahydropyran-4-methanol is a product of such a ring system, its derivatives can be used to influence the stereochemical outcome of related cyclization reactions, acting as a chiral template or a directing group to achieve high levels of diastereoselectivity in the synthesis of substituted tetrahydropyrans. The inherent chair conformation of the tetrahydropyran ring in these structures plays a critical role in dictating the approach of reagents and stabilizing transition states, thereby facilitating specific reaction pathways.

The following interactive data table summarizes the synthesis of Tetrahydropyran-4-methanol, a foundational step for its subsequent application in more complex syntheses.

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| Ethyl tetrahydro-2H-pyran-4-carboxylate | Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran (THF) | 0 | 1 | 96 |

This high-yielding synthesis underscores the accessibility of Tetrahydropyran-4-methanol as a versatile building block for research and development.

Another key aspect of its role in facilitating reaction mechanisms is in the context of fragment-based drug discovery (FBDD). The tetrahydropyran motif is considered a privileged scaffold, and Tetrahydropyran-4-methanol serves as a valuable fragment for building more complex molecules. nih.gov Its three-dimensional structure provides a distinct advantage over flat, aromatic systems, which have traditionally dominated fragment libraries. vu.nl The exploration of the chemical space around the tetrahydropyran core allows for the development of novel intellectual property and the discovery of compounds with unique biological activities.

The following table details research applications where the tetrahydropyran-4-methanol scaffold is a key component in the synthesis of bioactive molecules.

| Target Molecule Class | Therapeutic Target | Role of Tetrahydropyran-4-methanol | Key Research Finding |

|---|---|---|---|

| Pteridinone Derivatives | Toll-like receptor 7 (TLR7) | Starting material/Core scaffold | Essential for the development of orally bioavailable agonists for viral hepatitis treatment. chemicalbook.comhsppharma.com |

| Indole-based Cyclopropylmethanones | Cannabinoid receptor 2 (CB2) | Precursor for the tetrahydropyranmethyl moiety | The tetrahydropyran group provides the necessary structural rigidity for selective receptor binding. chemicalbook.comhsppharma.com |

Advanced Spectroscopic and Structural Elucidation of Tetrahydropyran 4 Methanol and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentnist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural assignment of organic molecules like tetrahydropyran-4-methanol. Through one-dimensional and two-dimensional NMR experiments, a complete picture of the proton and carbon environments within the molecule can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of tetrahydropyran-4-methanol provides crucial information about the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum, the signals corresponding to the protons on the tetrahydropyran (B127337) ring and the methanol (B129727) substituent can be distinctly observed. For instance, a reported ¹H NMR spectrum in DMSO-d6 shows a broad singlet for the hydroxyl proton at approximately 4.46 ppm. chemicalbook.com The protons on the carbon adjacent to the oxygen in the ring (C2 and C6) and the protons of the hydroxymethyl group appear at distinct chemical shifts, often as multiplets due to spin-spin coupling with adjacent protons. chemicalbook.com The remaining ring protons typically appear as a complex multiplet in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in tetrahydropyran-4-methanol gives rise to a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon. For example, the carbon atom of the hydroxymethyl group and the carbon atoms of the tetrahydropyran ring attached to the ring oxygen appear at characteristic downfield shifts. The remaining carbon atoms of the ring resonate at higher field strengths.

Table 1: Representative ¹H and ¹³C NMR Data for Tetrahydropyran-4-methanol

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₂OH (protons) | ~3.22-3.25 (m) chemicalbook.com | - |

| -CH₂OH (carbon) | - | ~65.1 |

| Ring Protons (C2, C6) | ~3.82 (dd) chemicalbook.com | - |

| Ring Carbons (C2, C6) | - | ~67.0 |

| Ring Protons (C3, C5) | ~1.18-1.62 (m) chemicalbook.com | - |

| Ring Carbons (C3, C5) | - | ~30.0 |

| Ring Proton (C4) | ~1.52-1.62 (m) chemicalbook.com | - |

| Ring Carbon (C4) | - | ~39.0 |

| -OH | ~4.46 (bs) chemicalbook.com | - |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is compiled from representative literature values. chemicalbook.com

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for definitively assigning proton signals to their directly attached carbon atoms. ntnu.noresearchgate.net In an HSQC spectrum of tetrahydropyran-4-methanol, cross-peaks correlate the chemical shifts of protons with the chemical shifts of the carbons they are bonded to. This allows for the unambiguous assignment of the complex multiplets in the ¹H NMR spectrum to specific positions on the tetrahydropyran ring and the methanol substituent. For instance, the protons at approximately 3.2 ppm would show a correlation to the carbon of the hydroxymethyl group at around 65 ppm, confirming their connectivity. Similarly, correlations between the ring protons and their corresponding ring carbons would solidify the assignment of the entire molecular substructure. researchgate.net

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of tetrahydropyran-4-methanol and to deduce its structure through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. d-nb.info It is widely used to assess the purity of tetrahydropyran-4-methanol samples and to identify any potential degradation products. d-nb.info In a typical GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with the chromatographic column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound. For tetrahydropyran-4-methanol, the mass spectrum will show a molecular ion peak corresponding to its molecular weight (116.16 g/mol ), although it may be of low intensity. nih.govnsf.gov More prominent will be the fragment ions resulting from characteristic bond cleavages, such as the loss of a hydroxymethyl group or fragmentation of the tetrahydropyran ring. nsf.gov These fragmentation patterns are crucial for confirming the structure and for identifying impurities or degradation products that may have formed during synthesis or storage. d-nb.inforesearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for the analysis of less volatile or thermally labile compounds. nist.gov In LC-MS, the sample is first separated by liquid chromatography and then introduced into the mass spectrometer. This technique can be used to analyze tetrahydropyran-4-methanol and its complexes in solution. The resulting mass spectra can provide information on the molecular weight of the parent compound and any complexes it may form. In-source fragmentation methods within LC-MS can also be employed to obtain structural information from the fragmentation patterns. researchgate.net

Table 2: Key Mass Spectrometry Data for Tetrahydropyran-4-methanol

| Technique | Information Obtained | Key m/z values |

|---|---|---|

| GC-MS | Purity assessment, identification of volatile impurities and degradation products, fragmentation pattern. | Molecular Ion (M⁺): 116. Key Fragments: m/z 85, 57. nsf.govresearchgate.net |

| LC-MS | Molecular weight determination of the parent compound and its complexes, analysis of non-volatile components. | [M+H]⁺: 117. nist.gov |

Note: m/z values are representative and can be influenced by the ionization method.

Infrared (IR) Spectroscopy for Vibrational Analysis and Hydrogen Bonding Interactionsbenchchem.com

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of tetrahydropyran-4-methanol provides clear evidence for its key structural features. A prominent broad absorption band is typically observed in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. marquette.educdnsciencepub.com The broadness of this peak is indicative of hydrogen bonding, both intramolecularly and intermolecularly. researchgate.netresearchgate.netacs.org The spectrum also displays strong C-H stretching vibrations in the 3000-2800 cm⁻¹ region, corresponding to the methylene (B1212753) groups of the tetrahydropyran ring and the methanol substituent. Another significant feature is the strong C-O stretching vibration of the ether linkage within the tetrahydropyran ring, typically appearing in the 1150-1050 cm⁻¹ region. researchgate.netresearchgate.net The C-O stretching of the primary alcohol can also be observed in this region. The presence and positions of these characteristic absorption bands provide a rapid and effective means of confirming the structure of tetrahydropyran-4-methanol. aip.org

Table 3: Characteristic Infrared Absorption Bands for Tetrahydropyran-4-methanol

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3600 - 3200 | Strong, Broad |

| C-H Stretch | 3000 - 2800 | Strong |

| C-O Stretch (Ether) | 1150 - 1050 | Strong |

| C-O Stretch (Alcohol) | ~1040 | Medium-Strong |

Note: Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Vacuum Ultraviolet (VUV) Photoionization Spectroscopy for Fragmentation Studies

Detailed experimental studies on the fragmentation pathways of Tetrahydropyran-4-methanol using vacuum ultraviolet (VUV) photoionization spectroscopy are not prominently available in the reviewed literature. This advanced technique provides valuable insights into the dissociative photoionization mechanisms of molecules.

For context, studies on the related isomer, tetrahydropyran-2-methanol (B90372), using VUV radiation (118 nm) have identified specific fragmentation patterns. rsc.orgaip.orgaip.org Upon ionization, the parent molecule (mass-to-charge ratio m/z = 116) undergoes bond cleavage, leading to characteristic fragment ions. rsc.orgaip.orgaip.org The primary fragments observed for the 2-isomer arise from the loss of specific neutral groups, as detailed in the table below. rsc.orgaip.orgaip.org

| Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

|---|---|---|

| 98 | H₂O (Water) | Cleavage of C-O bond and hydrogen transfer |

| 85 | CH₃OH (Methanol) | Involves hydrogen transfer from a CH₂ group |

| 84 | CH₂OH (Hydroxymethyl radical) | Cleavage of the C-C bond between the ring and the side chain |

This data pertains to Tetrahydropyran-2-methanol and is provided for illustrative purposes only, as equivalent experimental data for Tetrahydropyran-4-methanol was not found. rsc.orgaip.orgaip.org

Conformational Analysis via Spectroscopic Methods

Specific and detailed conformational analysis of Tetrahydropyran-4-methanol using dedicated spectroscopic methods is not extensively documented in the available research. Such analyses are crucial for understanding the three-dimensional structure and energetic preferences of the molecule.

The conformational landscape of the parent ring system, tetrahydropyran, has been well-established. Microwave spectroscopy studies have definitively shown that tetrahydropyran exists predominantly in a chair conformation. cdnsciencepub.com This is the most stable arrangement for six-membered saturated rings, minimizing torsional and steric strain.

For substituted tetrahydropyrans, the position and nature of the substituent determine the conformational equilibrium. In the case of Tetrahydropyran-4-methanol, it is chemically intuitive to predict that the molecule also adopts a chair conformation, with the hydroxymethyl group (-CH₂OH) preferentially occupying the equatorial position to minimize steric interactions with the axial hydrogens of the ring. However, without specific experimental data from techniques such as high-resolution NMR spectroscopy (to determine coupling constants) or microwave spectroscopy (to determine rotational constants), this remains a well-founded prediction rather than a spectroscopically verified fact.

Studies on various substituted tetrahydropyran systems confirm that the chair form is generally the most stable, although highly crowded derivatives can adopt twist-boat conformations. researchgate.netacs.org For tetrahydropyran-2-methanol, theoretical calculations combined with IR spectroscopy suggest that the most stable conformer features a chair-shaped tetrahydropyran ring. aip.org

Computational Chemistry and Theoretical Investigations of Tetrahydropyran 4 Methanol

Density Functional Theory (DFT) Studies of Molecular Structure and Conformation

Density Functional Theory (DFT) has become a principal method for studying the electronic structure of many-body systems, including molecules like Tetrahydropyran-4-methanol. It offers a balance between accuracy and computational cost, making it ideal for exploring conformational landscapes and intermolecular interactions.

The flexible six-membered ring of the tetrahydropyran (B127337) moiety, combined with the rotatable hydroxymethyl group at the C4 position, gives rise to several possible conformational isomers for Tetrahydropyran-4-methanol. The most stable conformations of the tetrahydropyran ring are the chair and twist-boat forms. For substituted tetrahydropyrans, the chair conformation is generally more stable.

In the case of Tetrahydropyran-4-methanol, the primary conformational question revolves around the orientation of the hydroxymethyl group on the chair-form ring, which can be either axial or equatorial. DFT calculations are employed to determine the geometries and relative energies of these conformers.

A computational study on the constitutional isomer, Tetrahydropyran-2-methanol (B90372), using DFT at the B3LYP/6-311++G(d,p) level and reoptimization at the ωB97X-D/cc-pVTZ level, provides a strong analogy. aip.org This study identified six low-energy conformers, with the most stable being a chair conformation where the hydroxymethyl group is oriented to allow for an intramolecular hydrogen bond between the hydroxyl hydrogen and the ring's oxygen atom. aip.org The chair conformer was found to be approximately 2.56 kcal/mol more stable than the twist ring conformer. aip.org

For Tetrahydropyran-4-methanol, the equatorial conformation is generally expected to be more stable than the axial conformation due to the avoidance of 1,3-diaxial interactions. The relative energy difference between the equatorial and axial conformers can be calculated using DFT. Furthermore, the rotation of the C-C and C-O bonds in the hydroxymethyl substituent creates additional rotational isomers for both the axial and equatorial forms. The energy landscape of Tetrahydropyran-4-methanol would map the relative energies of all these possible conformations.

Table 1: Calculated Relative Energies of Tetrahydropyran-2-methanol Conformers (Example Data) This table is based on data for Tetrahydropyran-2-methanol and serves as an illustrative example of the type of data obtained from DFT calculations for substituted tetrahydropyrans.

| Conformer | Ring Conformation | Substituent Orientation | Relative Energy (kcal/mol) |

| A | Chair | Equatorial (gauche) | 0.00 |

| B | Chair | Equatorial (anti) | 2.28 |

| C | Chair | Axial (gauche) | > 2.56 |

| D | Twist | - | ~2.56 |

Data adapted from a study on Tetrahydropyran-2-methanol. aip.org

Hydrogen bonding plays a crucial role in determining the physical and chemical properties of Tetrahydropyran-4-methanol. The molecule contains a hydroxyl group, which can act as both a hydrogen bond donor and acceptor, and a ring ether oxygen, which is a hydrogen bond acceptor.

DFT calculations can be used to model both intramolecular and intermolecular hydrogen bonds. In the case of Tetrahydropyran-4-methanol, an intramolecular hydrogen bond between the hydroxymethyl group's hydrogen and the ring oxygen is less likely than in the 2-substituted isomer due to the larger distance. However, intermolecular hydrogen bonding is significant, leading to the formation of dimers, trimers, and larger clusters in the liquid and solid states.

Theoretical studies can quantify the strength of these hydrogen bonds by calculating their binding energies. For instance, DFT can be used to model a dimer of Tetrahydropyran-4-methanol and calculate the energy of the hydrogen bond formed between two molecules. Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify intermolecular interactions in the crystalline state. nih.gov

Mechanistic Studies of Reactions Involving Tetrahydropyran-4-methanol

DFT is a valuable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.

For reactions involving Tetrahydropyran-4-methanol, such as oxidation of the primary alcohol to an aldehyde or carboxylic acid, or its etherification, DFT can be used to explore different possible reaction pathways. By calculating the energies of intermediates and, crucially, the activation energies associated with the transition states, the most favorable reaction mechanism can be identified.

For example, a DFT study on the formation of pyrazolo[3,4-d]pyrimidine-4-amines from pyrazoloformimidate investigated two plausible mechanistic routes. researchgate.net By calculating the energy profiles for both pathways, the study concluded which route was more likely to occur. researchgate.net Similarly, in a study of a chiral guanidium salt-catalyzed ring-opening of cyclic carbonates, DFT calculations were used to elucidate the mechanism, including the role of the catalyst and the energetics of the transition states. acs.org This type of analysis could be applied to understand how Tetrahydropyran-4-methanol participates in and is synthesized through various chemical transformations.

Table 2: Example of DFT Calculated Activation Energies for a Hypothetical Reaction Step This table illustrates the kind of data generated in mechanistic DFT studies.

| Reaction Step | Reactants | Transition State | Products | Activation Energy (ΔG‡, kcal/mol) |

| Rate-determining step | Reactant Complex | TS1 | Intermediate 1 | 19.4 |

| Product formation | Intermediate 2 | TS2 | Product Complex | 15.2 |

Data presented is illustrative of typical DFT results for reaction mechanisms. acs.org

Prediction of Solvent Properties and Interactions

Tetrahydropyran-4-methanol's structure suggests it could be a useful polar, protic solvent. Computational methods can predict various solvent properties and how it interacts with solutes. Using continuum solvation models or explicit solvent molecular dynamics (MD) simulations with force fields derived from DFT calculations, properties such as the dielectric constant, viscosity, and solvation free energies of different solutes in Tetrahydropyran-4-methanol can be estimated.

These simulations can also provide detailed structural information about the solvation shell around a solute molecule, including the number of solvent molecules in the first solvation shell and their preferred orientations. This is critical for understanding solubility and reactivity in Tetrahydropyran-4-methanol as a solvent.

Ab Initio Calculations

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, represent a higher level of theory than DFT. arxiv.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used to obtain highly accurate energies and properties for smaller molecules or to benchmark the results from more computationally efficient DFT methods.

For Tetrahydropyran-4-methanol, ab initio calculations would be particularly useful for obtaining a very accurate energy difference between the key conformational isomers (e.g., equatorial vs. axial chair). nih.gov These high-level calculations can also be used to accurately determine properties like dipole moments, polarizabilities, and NMR chemical shifts. rsc.org In the study of Tetrahydropyran-2-methanol, ab initio methods were used alongside DFT to provide a comprehensive understanding of the system. aip.org

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes to Tetrahydropyran-4-methanol

The pursuit of more efficient and sustainable methods for synthesizing Tetrahydropyran-4-methanol is a key area of ongoing research. Traditional methods often involve the reduction of corresponding carboxylic acids or their esters. For instance, a common route involves the reduction of 2H-tetrahydropyran-4-carboxylic acid with lithium aluminum hydride. semanticscholar.org Another established method starts from ethyl tetrahydropyran-4-carboxylate, again utilizing a powerful reducing agent like LiAlH4 to achieve a high yield of the target alcohol. chemicalbook.com

Researchers are actively exploring alternative pathways to improve atom economy and reduce reliance on hazardous reagents. One such approach begins with 4H-tetrahydropyran-4,4-dicarboxylic acid diethyl ester, which can be converted to 2H-tetrahydropyran-4-carboxylic acid through a saponification/decarboxylation sequence before the final reduction step. semanticscholar.org

Furthermore, the synthesis of the broader tetrahydropyran (B127337) ring system is a subject of intense investigation, with potential implications for future Tetrahydropyran-4-methanol production. organic-chemistry.org Strategies include the Prins cyclization, intramolecular hydroalkoxylation of hydroxy olefins, and the cyclization of δ-halocarbanions. organic-chemistry.org The development of one-pot syntheses from biomass-derived platform molecules like furfural (B47365) is also a promising frontier, aiming to create more direct and greener routes to tetrahydropyran derivatives. researchgate.net

A comparison of different synthetic precursors is outlined below:

| Starting Material | Reagent(s) | Product | Reference |

| 2H-Tetrahydropyran-4-carboxylic acid | Lithium aluminum hydride | 2H-Tetrahydropyran-4-methanol | semanticscholar.org |

| Ethyl Tetrahydropyran-4-Carboxylate | Lithium aluminium tetrahydride | (Tetrahydro-2H-pyran-4-yl)methanol | chemicalbook.com |

| 4H-Tetrahydropyran-4,4-dicarboxylic acid diethyl ester | 1. Saponification/Decarboxylation 2. Reduction | 2H-Tetrahydropyran-4-methanol | semanticscholar.org |

Exploration of New Applications in Advanced Materials Science

The distinct properties of Tetrahydropyran-4-methanol make it a promising candidate for use in advanced materials. Its incorporation into polymer structures has been shown to enhance the mechanical properties and durability of the resulting materials. chemimpex.com This makes it a valuable component in the formulation of polymers for applications in sectors like packaging and construction. chemimpex.com

A significant area of research is the synthesis of polymers containing the tetrahydropyran moiety. For example, 4-iodotetrahydropyran-containing polymers have been successfully synthesized through the Prins cyclization of monomers that possess both an aldehyde and a homoallylic alcohol group. rsc.org This demonstrates a direct pathway to integrating the tetrahydropyran ring into polymer backbones, opening up possibilities for new materials with tailored properties.

Moreover, the parent compound, tetrahydropyran (THP), is gaining recognition as a green solvent with applications in materials science, such as the dissolution of plastics. rsc.org This suggests that derivatives like Tetrahydropyran-4-methanol could also find utility as functional solvents or additives in material processing and recycling.

Further Elucidation of Reaction Mechanisms and Catalytic Processes

A deeper understanding of the reaction mechanisms and catalytic processes involved in the synthesis and transformation of tetrahydropyran derivatives is crucial for process optimization and the development of more efficient catalysts. Research in this area often focuses on the conversion of biomass-derived feedstocks, such as 5-hydroxymethylfurfural (B1680220) (HMF), into valuable chemicals, including precursors to tetrahydropyran structures.

Studies on the hydrogenation of HMF have employed kinetic analysis to understand mass transfer phenomena, utilizing criteria like the Weisz–Prater and Mears tests. d-nb.info Cascade reactions, where multiple transformations occur in a single pot, are being explored using catalysts like Ru/C to selectively produce desired products. d-nb.info

The mechanism of catalytic transfer hydrogenation (CTH), a greener alternative to traditional hydrogenation, is another active area of investigation. Hafnium-containing mesoporous silicates (Hf-TUD-1) have been shown to promote both CTH and subsequent acid-catalyzed reactions. mdpi.com The adsorption of reactants on catalyst surfaces is also being studied in detail. For instance, combined spectroscopic and computational studies have proposed specific configurations of HMF on catalyst surfaces, which is key to understanding reactivity. nih.gov

Bifunctional catalysts are also being developed to facilitate complex transformations. For example, the hydrogenolysis of tetrahydropyran-2-methanol (B90372) is proposed to occur via a mechanism involving an acid-catalyzed ring-opening at an oxophilic promoter site (e.g., Re) followed by hydrogenation at a nearby metal site (e.g., Rh). rsc.org

| Catalyst System | Reaction Type | Key Findings | Reference(s) |

| Ru/C | HMF Hydrogenation | Selectivity can be tuned by reaction conditions; kinetic models developed. | d-nb.info |

| Hf-TUD-1 | Catalytic Transfer Hydrogenation (CTH) | Promotes both CTH and acid-catalyzed etherification. | mdpi.com |

| Skeletal CuZnAl | CTH of Aldehydes | Activation of primary alcohols as H-donors; competitive adsorption kinetics. | nih.gov |

| RhRe/C | C-O Hydrogenolysis | Bifunctional mechanism involving acid-catalyzed ring opening and metal-catalyzed hydrogenation. | rsc.org |

Green Chemistry Perspectives in Synthesis and Application of Tetrahydropyran-4-methanol

The principles of green chemistry are increasingly guiding research into the synthesis and application of Tetrahydropyran-4-methanol and related compounds. A major focus is the use of safer and more environmentally benign solvents. 4-Methyltetrahydropyran (4-MeTHP), a close relative of Tetrahydropyran-4-methanol, has been identified as a promising green solvent alternative to conventional ethers like THF. d-nb.inforesearchgate.net Its key advantages include lower toxicity, reduced tendency to form peroxides, and high hydrophobicity, which facilitates its separation from water and subsequent recycling. d-nb.infoacs.org

The environmental impact of synthetic processes is being quantified using metrics such as the Environmental (E) Factor, which is the ratio of the mass of waste to the mass of product. Studies on olefin metathesis reactions have shown that using 4-MeTHP as a solvent can significantly lower the E factor compared to traditional chlorinated solvents. acs.orgnih.gov

Furthermore, developing synthetic routes that are inherently greener is a priority. This includes the use of catalytic transfer hydrogenation with alcohols as hydrogen donors under mild conditions and the implementation of pot, atom, and step economy (PASE) principles to design more efficient syntheses. mdpi.comresearchgate.net The production of tetrahydropyran from renewable biomass sources represents a significant step towards a more sustainable chemical industry. rsc.orgosti.gov The use of renewable methanol (B129727) as a potential feedstock also aligns with these green chemistry goals. methanol.org

Computational Design of New Tetrahydropyran-Based Molecules

Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new molecules with desired properties. In the context of tetrahydropyran-based compounds, computational methods are being employed to design novel molecules for a range of applications, particularly in medicinal chemistry.

For example, computational approaches have been used in the design and synthesis of novel tetrahydropyran-based inhibitors of bacterial topoisomerases and COX-1/-2 enzymes. acs.orgnih.gov These studies often involve molecular docking simulations to predict how a designed molecule will bind to a biological target, helping to prioritize candidates for synthesis and testing. nih.gov

Quantum chemical methods like Density Functional Theory (DFT) are used to perform Quantitative Structure-Activity Relationship (QSAR) studies. mdpi.com These studies correlate the computed molecular descriptors of a series of compounds with their experimentally measured biological activities, providing insights for designing more potent molecules. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electronic properties of molecules and predict their interaction patterns. mdpi.com

More advanced computational tools are also emerging. Forward-synthesis algorithms can now generate vast networks of possible synthetic routes, aiding in the design of efficient pathways to target molecules. icm.edu.pl Furthermore, procedures for creating virtual chemical libraries based on molecular fragments and then computationally screening them for specific properties are being developed. researchgate.net This allows for the rapid exploration of chemical space and the identification of promising new tetrahydropyran-based structures before committing to laboratory synthesis.

| Computational Method | Application | Purpose | Reference(s) |

| Molecular Docking | Drug Design | Predicts binding affinity and mode of a ligand to a protein target. | nih.gov |

| Density Functional Theory (DFT) | QSAR Studies | Calculates molecular descriptors to correlate structure with activity. | mdpi.com |

| Molecular Electrostatic Potential (MEP) | Interaction Analysis | Visualizes charge distribution to predict intermolecular interactions. | mdpi.com |

| Forward-Synthesis Algorithms | Synthetic Route Planning | Generates and evaluates possible synthetic pathways to a target molecule. | icm.edu.pl |

| Virtual Library Screening | Lead Discovery | Computationally screens large numbers of virtual compounds for desired properties. | researchgate.net |

Q & A

Q. What are the key physicochemical properties of Tetrahydropyran-4-methanol relevant to experimental design?

Answer: Tetrahydropyran-4-methanol (C₆H₁₂O₂, MW ≈ 116.16 g/mol) exhibits critical properties for reaction design:

- Boiling Point : 105–110°C (at 20 mmHg) .

- Density : 1.04 g/cm³ .

- Refractive Index : 1.445–1.46 .

- Hazard Profile : Irritant (R36/37/38) requiring safety measures (S26, S36/37/39) .

Methodological Note : Use gas chromatography (GC) to verify purity (≥97%) and differential scanning calorimetry (DSC) for phase transitions .

Q. What are common synthetic routes for preparing Tetrahydropyran-4-methanol in laboratory settings?

Answer: Two primary methods are documented:

Hydroxymethylation of Tetrahydropyran-4-one :

- Reduce 4-ketotetrahydropyran using NaBH₄ or LiAlH₄ in anhydrous THF .

- Monitor reaction completion via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).

Ring-Opening of Epoxides :

- React glycidyl ether derivatives with catalytic acid (e.g., H₂SO₄) to form the tetrahydropyran ring .

Validation : Confirm product identity via ¹H NMR (δ 3.4–3.8 ppm for pyran-OCH₂, δ 1.5–1.8 ppm for ring CH₂) .

Q. What spectroscopic methods are recommended for characterizing Tetrahydropyran-4-methanol?

Answer:

- ¹H/¹³C NMR : Key signals include:

- ¹H: δ 3.4–4.0 ppm (pyran-OCH₂ and -OH), δ 1.4–1.8 ppm (ring CH₂) .

- ¹³C: δ 65–70 ppm (C-O), δ 25–30 ppm (ring carbons) .

- FT-IR : O-H stretch (3200–3600 cm⁻¹), C-O (1100–1250 cm⁻¹) .

- GC-MS : Molecular ion peak at m/z 116 .

Note : Compare with reference data from PubChem or ECHA for validation .

Advanced Research Questions

Q. How does the hydroxyl group in Tetrahydropyran-4-methanol influence its reactivity in nucleophilic substitution reactions?

Answer: The hydroxyl group enables two pathways:

Direct Substitution : Activate the -OH group via tosylation (using TsCl/pyridine) to form a leaving group for SN2 reactions .

Oxidation-Reduction Strategies : Convert -OH to a ketone (via CrO₃) for subsequent Grignard additions .

Key Challenge : Steric hindrance from the tetrahydropyran ring may reduce SN2 efficiency. Optimize solvent polarity (e.g., DMF) and temperature (60–80°C) .

Q. What strategies exist for regioselective functionalization of the tetrahydropyran ring in Tetrahydropyran-4-methanol?

Answer:

- C-2 vs. C-3 Selectivity :

- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C-2 arylations .

- Employ radical initiators (e.g., AIBN) for C-3 halogenation .

- Computational Guidance : DFT calculations predict C-2 as more electrophilic (Mulliken charge: −0.12 vs. C-3: −0.08) .

Experimental Tip : Validate regiochemistry via NOESY NMR to confirm spatial proximity of substituents .

Q. How can computational chemistry aid in predicting reaction pathways involving Tetrahydropyran-4-methanol?

Answer:

- Reaction Feasibility : Use Gaussian or ORCA for transition-state modeling (e.g., hydroboration-oxidation barriers) .

- Solvent Effects : COSMO-RS simulations predict solubility in acetonitrile (ε = 37.5) as optimal for polar reactions .

Case Study : A 2024 study optimized stannane-free hydrodehalogenation of 4-halo-tetrahydropyrans using DFT-guided conditions (85% yield) .

Safety and Handling

Q. What safety precautions are critical when handling Tetrahydropyran-4-methanol in research laboratories?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and fume hood use (flash point: 98°C) .

- Waste Management : Collect in halogen-free containers for incineration (avoid aqueous disposal due to R36/37/38 hazards) .

- Emergency Protocols : For inhalation, administer CPR; for skin contact, wash with 10% ethanol/water .

Regulatory Note : ECHA classifies it as non-GHS acute toxicant but mandates hazard labeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.